molecular formula C19H20F2N4O2 B2453426 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034517-28-5

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2453426
M. Wt: 374.392
InChI Key: MTNOYIZGIIDYHN-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20F2N4O2 and its molecular weight is 374.392. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Enzyme Inhibition Potential

1,3,4-Oxadiazoles are recognized for their bioactivity potential, combining multiple functionalities like azinane, sulfonamide, and acetamide to enhance their biological efficacy. Research indicates that these compounds exhibit modest antibacterial activity and significant enzyme inhibition potential, with specific derivatives showing pronounced activity against bacterial strains and enzymes like α-glucosidase, acetylcholinesterase, and urease (Virk et al., 2023). This suggests that N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide could be explored for its antibacterial and enzyme inhibitory activities, contributing to its potential as a lead compound in drug discovery.

Anti-Inflammatory Activity

Compounds structurally related to 1,3,4-oxadiazoles have shown significant anti-inflammatory activity. In particular, derivatives synthesized from cyclization of corresponding N1-[(acetamidophen-4-yl)oxy]acetyl]-N4-(p-substituted phenylamino)-3-thiosemicarbazides demonstrated substantial reduction in inflammation in vivo. This activity was evaluated through standard tests like the Carrageenan-induced edema test in rats, indicating the potential of 1,3,4-oxadiazole derivatives in developing new anti-inflammatory agents (Nargund et al., 1994).

Antimicrobial Evaluation

The antimicrobial activity of 1,3,4-oxadiazoles has been explored, with certain isoxazole-substituted 1,3,4-oxadiazoles showing good in vitro activity against bacterial and fungal strains. This highlights the potential of these compounds in antimicrobial drug development, suggesting that derivatives like N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide could be investigated for similar properties (Marri et al., 2018).

Hemolytic and Anticancer Activities

Research on 2,5-disubstituted 1,3,4-oxadiazole compounds reveals their potential in pharmacological activities, including antimicrobial and hemolytic activity. Some derivatives have been found to exhibit low toxicity while showing promise against selected microbial species, which could imply the utility of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide in similar applications. Additionally, certain 1,3,4-oxadiazoles have demonstrated anticancer activities, suggesting a pathway for the development of novel anticancer agents (Gul et al., 2017).

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c20-19(21)8-5-14(6-9-19)18-23-17(27-24-18)11-22-16(26)12-25-10-7-13-3-1-2-4-15(13)25/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNOYIZGIIDYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide

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